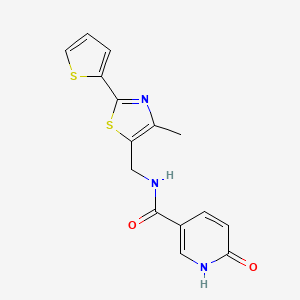
6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a key component in many biologically active compounds and plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different types of compounds .Chemical Reactions Analysis
The chemical reactions involving thiophene and thiazole derivatives can vary widely depending on the specific compound and conditions. For example, thiophene can undergo reactions such as halogenation, metalation, and oxidation .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of the specific compound “6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide” would depend on its exact structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Compounds structurally related to 6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide have been investigated for their antimicrobial properties. For instance, derivatives of nicotinic acid, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have shown in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species, comparable to standard drugs (Patel & Shaikh, 2010).
Antiprotozoal Activity
Similar compounds have demonstrated significant antiprotozoal activity. A study on diamidine compounds derived from nicotinamide analogs revealed potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds showing curative effects in an in vivo mouse model for trypanosomiasis at low oral dosages (Ismail et al., 2003).
Antineoplastic Activities
Another area of interest is the antineoplastic activities of 6-substituted nicotinamides. Early research highlighted moderate activity against certain leukemias, providing a foundation for further exploration into cancer treatment options (Ross, 1967).
Antifungal Agents
Further research into 2-aminonicotinamide derivatives, which share a core structural similarity with the target compound, has found potent antifungal activity against Candida albicans, including strains resistant to fluconazole. This highlights the potential of these compounds in addressing fungal infections resistant to current treatments (Ni et al., 2017).
TRPV1 Antagonists
Compounds such as 6-phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists, with applications in treating inflammatory pain. Optimization of these compounds has led to the development of candidates with promising profiles for pre-clinical development (Westaway et al., 2008).
Corrosion Inhibition
Research into nicotinamide derivatives has also extended to their application in corrosion inhibition, particularly on mild steel in acidic environments. This demonstrates the versatility of these compounds beyond biomedical applications (Chakravarthy et al., 2014).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways These include pathways involved in inflammation, pain perception, microbial infection, and cancer
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Zukünftige Richtungen
The future research directions would likely involve further exploration of the biological activities of the compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by thiophene and thiazole derivatives, there could be many potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-12(22-15(18-9)11-3-2-6-21-11)8-17-14(20)10-4-5-13(19)16-7-10/h2-7H,8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQIZPCYSZNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
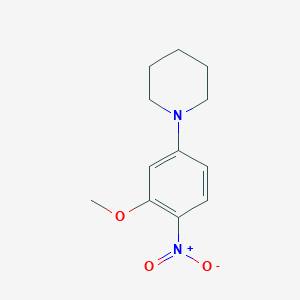

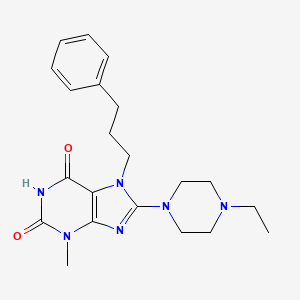
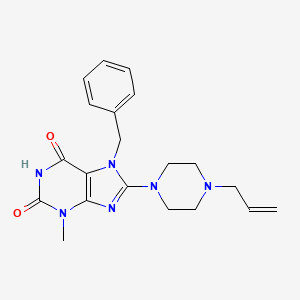
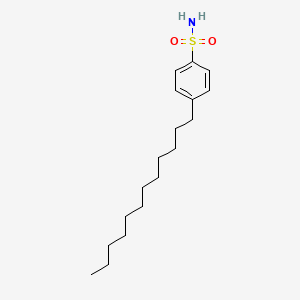
![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)
![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
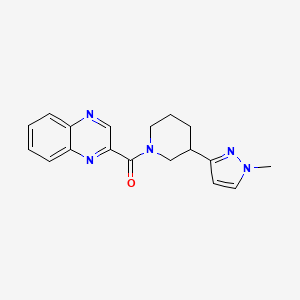
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)
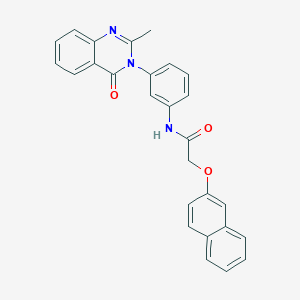
![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)

